3-(4-Benzyl-2-bromophenoxy)azetidine

Description

Molecular Architecture and Stereochemical Features

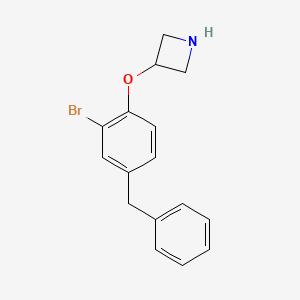

This compound exhibits a distinctive molecular architecture characterized by its core azetidine ring system substituted at the 3-position with a complex phenoxy group. The compound possesses the molecular formula C₁₆H₁₆BrNO and a molecular weight of 318.22 grams per mole, reflecting its substantial size compared to unsubstituted azetidine frameworks. The structural complexity arises from the presence of multiple substituents on the phenoxy ring, specifically a benzyl group at the 4-position and a bromine atom at the 2-position relative to the oxygen linkage.

The azetidine ring itself represents a four-membered saturated nitrogen heterocycle that inherently possesses significant ring strain due to its constrained geometry. This ring strain contributes to the compound's reactivity profile and influences its overall conformational behavior. The nitrogen atom within the azetidine ring serves as the primary site for potential coordination with metal centers or participation in hydrogen bonding interactions, as demonstrated in related azetidine complexes.

The stereochemical features of this compound are particularly noteworthy due to the presence of the substituted phenoxy group at the 3-position of the azetidine ring. This substitution pattern creates a chiral center at the azetidine carbon bearing the phenoxy substituent, potentially leading to the existence of enantiomeric forms. The spatial arrangement of the benzyl and bromo substituents on the phenoxy ring further contributes to the overall three-dimensional architecture of the molecule, influencing both its chemical reactivity and potential biological activity.

The phenoxy linkage introduces additional conformational flexibility through rotation about the carbon-oxygen bond connecting the azetidine ring to the substituted benzene ring. This rotational freedom allows for multiple conformational states, each with distinct energetic preferences depending on steric interactions between the benzyl and bromo substituents and the azetidine ring system.

Crystallographic Characterization and Bond Angle Analysis

While specific crystallographic data for this compound is not directly available in the current literature, extensive crystallographic studies on related azetidine derivatives provide valuable insights into the expected structural parameters. The four-membered azetidine ring typically exhibits significant deviation from ideal tetrahedral geometry due to ring strain constraints.

Crystallographic analysis of similar azetidine compounds reveals that the four-membered ring adopts a slightly puckered conformation rather than a completely planar arrangement. In the case of related spiro-azetidine derivatives, X-ray crystallographic studies demonstrate that the azetidine ring maintains a nearly planar geometry with maximum deviations of approximately 0.003 Angstroms from planarity. The bond angles within the azetidine ring deviate significantly from the ideal tetrahedral angle of 109.5 degrees, with typical carbon-nitrogen-carbon angles ranging from 85 to 95 degrees due to the constrained ring geometry.

The phenoxy substituent introduces additional complexity to the crystallographic structure through its influence on intermolecular packing arrangements. The presence of the bromine atom provides opportunities for halogen bonding interactions, while the benzyl group contributes to van der Waals interactions that can stabilize specific crystal packing motifs. Studies on related brominated azetidine derivatives indicate that bromine substituents often participate in directional intermolecular interactions that influence overall crystal stability.

The carbon-oxygen bond connecting the azetidine ring to the phenoxy group typically exhibits a bond length consistent with ether linkages, approximately 1.43 Angstroms. The geometry around this connection point significantly influences the overall molecular conformation and affects the relative positioning of the bulky benzyl and bromo substituents relative to the azetidine nitrogen atom.

Electronic Structure and Conformational Dynamics

The electronic structure of this compound is characterized by several key features that distinguish it from simpler azetidine analogs. The nitrogen atom within the azetidine ring possesses a lone pair of electrons that can participate in various electronic interactions, including coordination to metal centers and hydrogen bonding. The electron-donating nature of the nitrogen atom is influenced by the ring strain within the four-membered ring system, which affects the hybridization and geometric preferences around the nitrogen center.

The phenoxy substituent introduces significant electronic effects through conjugation between the benzene ring and the ether oxygen atom. This conjugation system extends the electronic delocalization beyond the simple azetidine framework, potentially affecting the electron density distribution throughout the molecule. The presence of the bromine substituent at the 2-position of the phenoxy ring introduces electron-withdrawing effects that can influence the overall electronic character of the aromatic system.

Conformational dynamics studies on related azetidine derivatives indicate that the four-membered ring can adopt multiple conformational states depending on the nature and position of substituents. The azetidine ring system can exist in either puckered or nearly planar conformations, with the energy difference between these states being relatively small. In the case of this compound, the bulky phenoxy substituent likely influences the preferred conformation of the azetidine ring through steric interactions.

The rotational dynamics around the carbon-oxygen bond connecting the azetidine ring to the phenoxy group represent another important aspect of the conformational behavior. Energy barriers for rotation around this bond are influenced by steric interactions between the benzyl and bromo substituents and the azetidine ring system. Computational studies on similar systems suggest that multiple low-energy conformations exist, separated by relatively modest energy barriers that allow for facile interconversion at room temperature.

The benzyl substituent on the phenoxy ring introduces additional conformational complexity through its own rotational degrees of freedom. The positioning of the benzyl group relative to both the bromine atom and the azetidine ring affects the overall molecular shape and influences potential intermolecular interactions in both solution and solid-state environments.

Comparative Analysis with Related Azetidine Derivatives

Comparative analysis with structurally related azetidine derivatives provides valuable insights into the unique characteristics of this compound. Several closely related compounds serve as useful reference points for understanding the structure-property relationships within this chemical class.

3-(2-Bromophenoxy)azetidine represents a simplified analog lacking the benzyl substituent, with molecular formula C₉H₁₀BrNO and molecular weight 228.09 grams per mole. This compound provides a direct comparison for understanding the steric and electronic effects introduced by the benzyl group. The absence of the 4-benzyl substituent significantly reduces the overall molecular volume and eliminates potential steric interactions that could influence conformational preferences.

Another relevant comparison is provided by 3-(4-Bromophenyl)azetidine hydrochloride, which features direct attachment of the brominated aromatic ring to the azetidine system without an intervening oxygen atom. This structural difference eliminates the conformational flexibility associated with the ether linkage and provides insights into the effects of direct versus indirect aromatic substitution patterns.

The compound 1-Benzyl-2-(3-bromophenyl)azetidine offers an additional comparative perspective, featuring benzyl substitution at the nitrogen atom rather than on the aromatic ring. With molecular formula C₁₆H₁₆BrN and molecular weight 302.21 grams per mole, this isomeric arrangement demonstrates alternative substitution patterns within the same molecular framework.

Crystallographic studies on related azetidine-metal complexes provide valuable insights into the coordination behavior and structural flexibility of substituted azetidine systems. These studies reveal that azetidine derivatives can adopt various coordination geometries depending on the nature of substituents and the metal center involved. The rigid and concave nature of substituted azetidine frameworks makes them particularly suitable for asymmetric coordination environments.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₆H₁₆BrNO | 318.22 g/mol | Phenoxy linkage, dual aromatic substitution |

| 3-(2-Bromophenoxy)azetidine | C₉H₁₀BrNO | 228.09 g/mol | Simplified phenoxy substitution |

| 1-Benzyl-2-(3-bromophenyl)azetidine | C₁₆H₁₆BrN | 302.21 g/mol | Direct aromatic attachment, nitrogen substitution |

| 3-(4-Bromophenyl)azetidine hydrochloride | C₉H₁₁BrClN | 248.55 g/mol | Direct aromatic connection, salt formation |

The comparative analysis reveals that this compound represents one of the most structurally complex members of this compound class, featuring multiple sites for potential chemical modification and diverse intermolecular interactions. The combination of the flexible phenoxy linkage with the rigid azetidine core creates unique opportunities for conformational tuning and optimization of biological or catalytic properties.

Studies on the conformational preferences of related proline analogs with different ring sizes provide additional context for understanding azetidine conformational behavior. These investigations demonstrate that four-membered rings exhibit distinct conformational preferences compared to five- and six-membered analogs, with the azetidine system showing particular sensitivity to substituent effects and environmental conditions.

Structure

2D Structure

Properties

IUPAC Name |

3-(4-benzyl-2-bromophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c17-15-9-13(8-12-4-2-1-3-5-12)6-7-16(15)19-14-10-18-11-14/h1-7,9,14,18H,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKNGYYCXCTARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenoxyazetidine Formation

- Starting Materials: The key starting materials include azetidine or azetidine derivatives and 4-benzyl-2-bromophenol or its precursors.

- Reaction Conditions: The phenoxy linkage is generally formed via nucleophilic substitution of azetidine nitrogen on an activated aryl halide or phenol derivative under basic conditions.

- Catalysts and Solvents: Common solvents include dichloromethane or dichloroethane; bases such as sodium hydride or potassium carbonate facilitate deprotonation of phenol for nucleophilic attack.

Bromination Step

- Bromination Agents: Bromine (Br2) or bromine sources such as benzoylmethyl bromide are used to introduce the bromine atom at the 2-position of the phenyl ring.

- Reaction Medium: Dimethyl sulfoxide (DMSO) is often employed both as solvent and reactant, enhancing the bromination efficiency.

- Temperature Control: The bromination is typically conducted at mild temperatures ranging from 0°C to 50°C, with room temperature (~24°C) being optimal for selectivity and yield.

- Reaction Time: The process usually completes within 12-48 hours, with longer times permissible without adverse effects.

Benzylation

- Benzyl Group Introduction: The benzyl substituent at the 4-position of the phenoxy ring can be introduced either before or after azetidine ring formation, often via benzyl halide alkylation of the phenol or azetidine nitrogen.

- Protecting Groups: In some protocols, protecting groups such as Boc (tert-butyloxycarbonyl) are used on the azetidine nitrogen to prevent side reactions during benzylation or bromination.

Representative Synthetic Route (Based on Patent US4468514A and Related Literature)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Formation of thiazoline azetidinone intermediate | Starting azetidinone + phenoxymethyl or benzyl substituent | Preparation of azetidinone precursor with aromatic substitution | Not specified |

| 2. Bromination | Bromine source (Br2 or benzoylmethyl bromide), DMSO solvent, 0-50°C, 12-48 h | Selective bromination at 2-position of phenyl ring | High (typical) |

| 3. Coupling with azetidine | Azetidine or protected azetidine, base (e.g., K2CO3), solvent (e.g., dichloromethane) | Formation of phenoxyazetidine core | Moderate to high |

| 4. Deprotection (if applicable) | Acidic or hydrogenolysis conditions | Removal of protecting groups to yield final compound | Variable |

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination agent | Br2 or benzoylmethyl bromide | Equimolar or slight excess |

| Solvent for bromination | Dimethyl sulfoxide (DMSO) | Can be mixed with water or other solvents |

| Temperature | 0°C to 50°C (optimal ~24°C) | Controls selectivity and reaction rate |

| Reaction time | 12-48 hours | Longer times tolerated |

| Base for phenoxy substitution | Potassium carbonate or sodium hydride | Facilitates nucleophilic substitution |

| Protecting groups | Boc or similar on azetidine nitrogen | Prevents side reactions |

| Yield range | Moderate to high (typically 60-80%) | Depends on step and purification method |

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-2-bromophenoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

Types of Reactions

3-(4-Benzyl-2-bromophenoxy)azetidine can undergo several chemical transformations:

- Oxidation : Can be oxidized to introduce oxygen-containing functional groups using reagents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction can be performed with lithium aluminum hydride, leading to the conversion of certain functional groups.

- Substitution : Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by nucleophiles such as amines or thiols.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for the formation of complex heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biological Research

The compound has shown promise in biological studies, particularly in the following areas:

- Enzyme Inhibitors : Its structural features make it suitable for studying enzyme inhibition mechanisms. Research indicates that modifications to the azetidine ring can enhance binding affinity to specific targets.

- Receptor Modulators : The compound may interact with various receptors, potentially leading to therapeutic applications in pain management and other conditions.

Industrial Applications

In industry, this compound can be utilized in the production of advanced materials, including polymers and resins. Its reactive nature facilitates the development of materials with tailored properties for specific applications.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibitors, researchers modified the azetidine structure to enhance its inhibitory activity against specific enzymes involved in metabolic pathways. The findings indicated that certain derivatives exhibited significantly improved binding affinities compared to unmodified compounds.

Case Study 2: Receptor Modulation

Another study explored the receptor modulation capabilities of this compound. The results demonstrated that specific modifications could increase selectivity for certain receptor subtypes, suggesting potential applications in drug development for conditions like chronic pain and asthma.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-2-bromophenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(2-Benzyl-4-chlorophenoxy)azetidine (CAS: 1219963-91-3)

- Key Differences :

- Halogen: Bromine (ortho to oxygen) is replaced with chlorine.

- Substituent Position: The benzyl group shifts from para to meta relative to the oxygen atom.

- The shifted benzyl group could modify π-π stacking interactions in biological targets.

3-[2-Bromo-4-(butan-2-yl)phenoxy]azetidine

- Key Differences :

- Benzyl Group Replacement: The benzyl substituent is replaced with a sec-butyl group at the para position.

- Steric bulk may hinder binding to flat binding pockets in enzymes.

3-(4-Bromo-2-methylphenoxy)azetidine (CAS: 954223-42-8)

- Key Differences :

- Benzyl Group Replacement: A methyl group replaces the benzyl substituent.

- Implications :

- Simplified structure reduces molecular weight and lipophilicity, which may enhance solubility but diminish target affinity due to the loss of aromatic interactions.

Physicochemical and Reactivity Comparisons

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Halogen | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|---|

| 3-(4-Benzyl-2-bromophenoxy)azetidine | Benzyl (para), Br (ortho) | ~317.2 | Bromine | Azetidine, Phenoxy, Aryl | ~3.8 |

| 3-(2-Benzyl-4-chlorophenoxy)azetidine | Benzyl (meta), Cl (para) | ~303.8 | Chlorine | Azetidine, Phenoxy, Aryl | ~3.2 |

| 3-[2-Bromo-4-(butan-2-yl)phenoxy]azetidine | sec-Butyl (para), Br (ortho) | ~299.1 | Bromine | Azetidine, Phenoxy, Alkyl | ~4.1 |

| 3-(4-Bromo-2-methylphenoxy)azetidine | Methyl (para), Br (ortho) | ~256.1 | Bromine | Azetidine, Phenoxy, Alkyl | ~2.5 |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

3-(4-Benzyl-2-bromophenoxy)azetidine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of an azetidine ring substituted with a 4-benzyl and a 2-bromophenoxy group. Its structural features suggest potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating that it may selectively target cancerous cells while sparing normal cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be relevant in therapeutic contexts.

Case Studies

-

Study on Bacterial Strains :

- Objective : To evaluate the antimicrobial efficacy against various bacterial strains.

- Method : The Minimum Inhibitory Concentration (MIC) was determined for several strains, including Gram-positive and Gram-negative bacteria.

- Results : The compound showed selective activity against Bacillus subtilis with an MIC value of 125 µg/ml, indicating moderate antibacterial effects.

-

Fungal Activity :

- Objective : To assess antifungal properties against Candida albicans.

- Method : Similar MIC testing was conducted.

- Results : The compound demonstrated limited antifungal activity with an MIC of 200 µg/ml.

Data Table: Antimicrobial Activity Results

| Compound | Target Organism | MIC (µg/ml) | Activity Level |

|---|---|---|---|

| This compound | Bacillus subtilis | 125 | Moderate |

| This compound | Candida albicans | 200 | Limited |

Research Findings

Recent studies have focused on the cytotoxic effects of this compound on various cancer cell lines:

- Study on Human Cancer Cell Lines :

- Objective : To determine the cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.

- Method : Cell viability assays were performed using concentrations ranging from 1 to 100 µM.

- Results : Significant cytotoxic effects were observed, particularly at higher concentrations, with IC50 values ranging from 15 to 30 µM across different cell lines.

Data Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 20 | High |

| A549 | 25 | Moderate |

| PC3 | 15 | Very High |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes involved in cellular processes, leading to inhibition or modulation of their activity.

- Cell Membrane Disruption : Its hydrophobic properties could allow it to integrate into cellular membranes, disrupting their integrity and function.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, promoting apoptosis through ROS pathways.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-(4-Benzyl-2-bromophenoxy)azetidine to maximize azetidine ring formation?

Answer: Cyclization efficiency depends on substituent effects and reaction parameters. Benzylic R2 substituents (e.g., 4-benzyl) favor azetidine over pyrrolidine formation, as observed in analogous reactions (Table 2, ). Electron-donating groups in R1 (e.g., methoxy at the 3-position) enhance azetidine selectivity, while 4-substituents (e.g., 4-methoxy) may inhibit cyclization. Optimize temperature (45–60°C) and reaction time (1–3 hours) under inert conditions to suppress side reactions like allyl group loss .

Advanced: How does the bromine substituent in the phenoxy group influence nucleophilic substitution reactivity?

Answer: The electron-withdrawing bromine enhances electrophilicity at the adjacent carbon, facilitating SN2 mechanisms. For example, in azetidine ring-opening reactions, bromine stabilizes transition states via inductive effects, enabling nucleophilic attack by amines or thiols. Lewis acids (e.g., BF3·Et2O) further polarize the C–Br bond, accelerating substitution . Contrast this with chloro analogs, where reduced electronegativity slows reactivity .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for bromophenoxy) and azetidine ring protons (δ 3.5–4.2 ppm). The benzyl group’s methylene appears as a singlet near δ 3.8–4.0 ppm .

- HR-MS : Confirm molecular ion [M+H]+ with exact mass matching C16H15BrNO (calc. 332.03 g/mol) .

- X-ray crystallography : Resolve spatial arrangement of bromine and benzyl groups, critical for stereochemical assignments .

Advanced: How can enantiomeric purity be achieved for this compound, and what resolution methods are effective?

Answer: Enantiomer separation is challenging due to similar physical properties. Strategies include:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to exploit solubility differences .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation .

Basic: How can competing pyrrolidine formation be mitigated during synthesis?

Answer: Pyrrolidine forms via alternative cyclization pathways. To suppress this:

- Substituent tuning : Avoid bulky R1 groups (e.g., 4-methoxy) that sterically hinder azetidine closure .

- Temperature control : Lower temperatures (≤50°C) favor kinetic azetidine formation over thermodynamically stable pyrrolidine .

- Catalyst selection : Use Pd(0) catalysts to promote 4-membered ring closure selectively .

Advanced: What computational methods predict the biological activity of derivatives?

Answer:

- Molecular docking : Simulate binding to targets like NLRP3 inflammasome (relevant to neuroinflammation) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., bromine’s electronegativity) with anti-inflammatory activity .

- DFT calculations : Assess electronic effects of bromine on redox potential, predicting ROS scavenging capacity in BV2 microglia .

Basic: What are common side reactions, and how are they minimized?

Answer:

- Oxidation : Protect against aryl bromide degradation using argon atmospheres and antioxidants (e.g., BHT) .

- Ring-opening : Avoid protic solvents (e.g., H2O) that hydrolyze the azetidine ring. Use anhydrous DMF or THF .

- Byproduct formation : Monitor via TLC (hexane/EtOH, 1:1) and purify via flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How does the benzyl group impact pharmacokinetics in preclinical studies?

Answer: The benzyl moiety increases lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration but reducing aqueous solubility. In vivo studies on analogs show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.